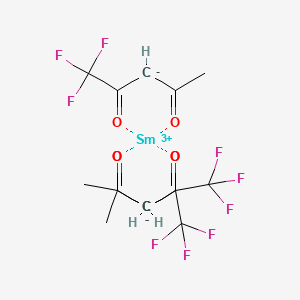
Potassiumcyclopropanecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassiumcyclopropanecarboxylate is an organic compound with the molecular formula C4H5KO2. It is a potassium salt of cyclopropanecarboxylic acid, featuring a cyclopropane ring attached to a carboxylate group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Potassiumcyclopropanecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopropanecarboxylic acid with potassium hydroxide (KOH) in an aqueous medium. The reaction proceeds as follows:
C3H5COOH+KOH→C3H5COOK+H2O
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: Potassiumcyclopropanecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopropanecarboxylate derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other functional groups.
Substitution: The cyclopropane ring can undergo substitution reactions with different reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products:
Oxidation: Cyclopropanecarboxylate derivatives with additional oxygen-containing functional groups.
Reduction: Cyclopropanol or other reduced forms of the compound.
Substitution: Halogenated cyclopropanecarboxylate derivatives
Applications De Recherche Scientifique
Potassiumcyclopropanecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of potassiumcyclopropanecarboxylate involves its interaction with various molecular targets and pathways. The cyclopropane ring’s strained structure makes it highly reactive, allowing it to participate in a variety of chemical reactions. The carboxylate group can form ionic bonds with metal ions or other positively charged species, influencing the compound’s reactivity and interactions .
Comparaison Avec Des Composés Similaires
Cyclopropanecarboxylic acid: The parent compound of potassiumcyclopropanecarboxylate.
Cyclopropylamine: A similar compound with an amine group instead of a carboxylate group.
Cyclopropylmethanol: A compound with a hydroxyl group attached to the cyclopropane ring.
Uniqueness: this compound is unique due to its potassium salt form, which enhances its solubility in water and other polar solvents. This property makes it more versatile for use in various chemical reactions and applications compared to its parent acid or other similar compounds .
Propriétés
Formule moléculaire |
C4H5KO2 |
|---|---|
Poids moléculaire |
124.18 g/mol |
Nom IUPAC |
potassium;cyclopropanecarboxylate |
InChI |
InChI=1S/C4H6O2.K/c5-4(6)3-1-2-3;/h3H,1-2H2,(H,5,6);/q;+1/p-1 |
Clé InChI |
UONCBBXTLALNEV-UHFFFAOYSA-M |
SMILES canonique |
C1CC1C(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


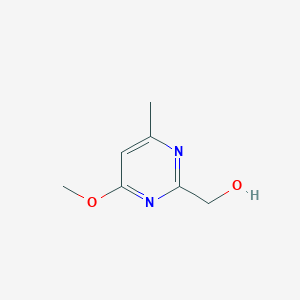
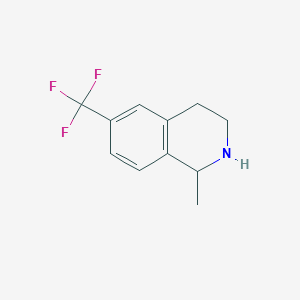
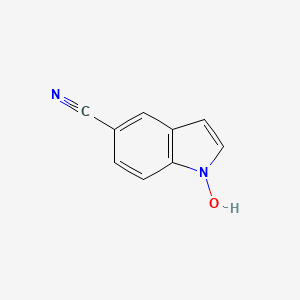
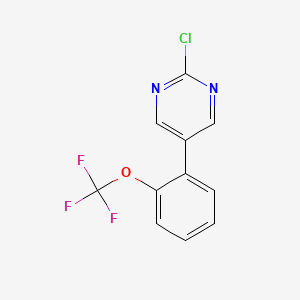
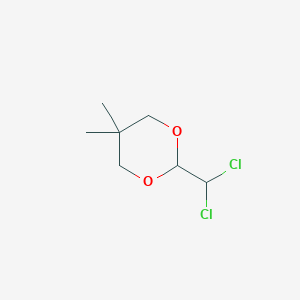

![2-[4-(Trifluoromethyl)phenyl]-5-methylpyridine](/img/structure/B13109297.png)
![3-Methyl-5,8-dihydro-1H-pyrazolo[1,2-a]pyridazin-1-one](/img/structure/B13109311.png)
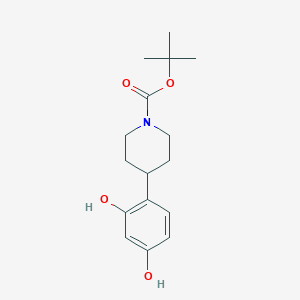
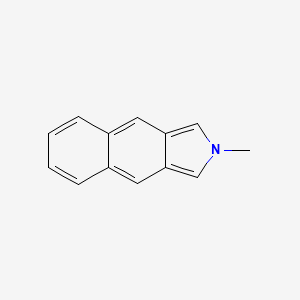
![6-Methyl-5,6,7,8-tetrahydropyrido[3,4-b]pyrazin-3-amine](/img/structure/B13109326.png)
![methyl 3-[(2R)-piperidin-2-yl]-1H-indole-6-carboxylate](/img/structure/B13109330.png)

